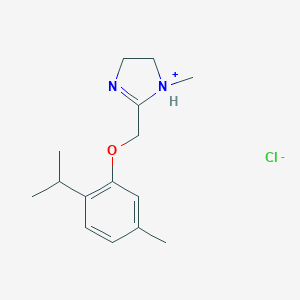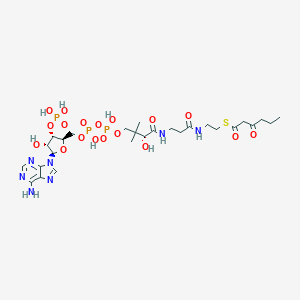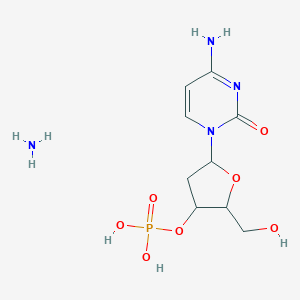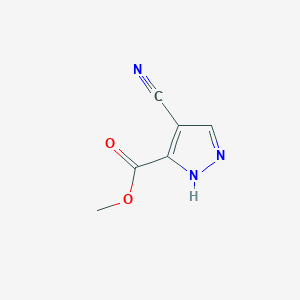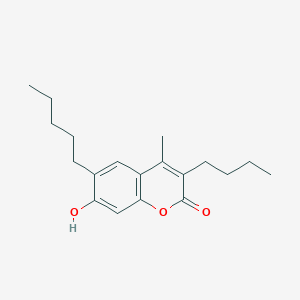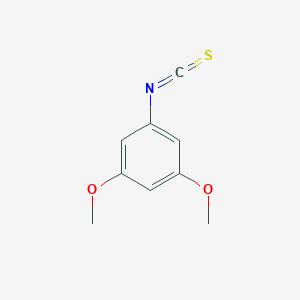
2-甲基苯磺酸
概述
描述
Synthesis Analysis
The preparation and transformation of related sulfonic acid derivatives have been extensively studied. For instance, the synthesis of derivatives such as 2-iodoxybenzenesulfonic acid through direct oxidation pathways reveals the versatility of sulfonic acids in oxidation reactions and their potential as oxidizing agents (Koposov et al., 2006). Moreover, the efficient synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones catalyzed by dodecylbenzenesulfonic acid in aqueous media underlines the catalytic capabilities of sulfonic acid derivatives (Chen et al., 2015).
Molecular Structure Analysis
Structural analyses, such as those conducted on 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, demonstrate the complex hydrogen bonding and molecular interactions within sulfonic acid crystals. These studies provide insights into the molecular structure that underpin the physical and chemical properties of these compounds (Pisareva et al., 2010).
Chemical Reactions and Properties
2-Methylbenzenesulfonic acid participates in a variety of chemical reactions, including its use in oxidation reactions and as a catalyst in organic synthesis. For instance, the use of 4,5-dimethyl-2-iodoxybenzenesulfonic acid in the site-selective oxidation of 2-substituted phenols highlights the role of sulfonic acid derivatives in facilitating selective chemical transformations (Uyanik et al., 2017).
Physical Properties Analysis
The physical properties of 2-methylbenzenesulfonic acid and its derivatives, such as solubility, crystal structure, and proton conductivity, have been the subject of detailed investigations. The study of 2,4,5-trimethylbenzenesulfonic acid dihydrate's crystal and molecular structure, along with its proton conductivity, exemplifies the comprehensive analysis of physical properties that underpin the functional applications of these compounds (Pisareva et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-methylbenzenesulfonic acid, such as reactivity, selectivity in synthesis, and catalytic efficiency, are crucial for its application in chemical synthesis. The catalytic synthesis of indoles via the Fischer indole synthesis using sulfonic acid-based ionic liquid supported on silica gel showcases the innovative application of sulfonic acids in catalysis (Hu et al., 2016).
科学研究应用
胺的可视化和定量:Gallo 和 Walters(1986 年)的一项研究表明,2-氨基-5-甲基苯磺酸在逆相离子对色谱法中可有效地可视化和定量脂肪胺,最低可检测浓度为 M (Gallo 和 Walters,1986 年)。
合成优化:李等人(2015 年)讨论了通过优化反应条件和利用浓硫酸来提高 2-氨基-5-氯-4-甲基苯磺酸合成的产率(李等人,2015 年)。
菲舍尔吲哚合成中的催化:胡、方和李(2016 年)发现,硅胶上的 4-甲基苯磺酸基离子液体有效地催化了菲舍尔吲哚合成,允许轻松回收和再利用,而不会显着损失活性(胡、方和李,2016 年)。
氧化剂:Koposov 等人(2006 年)将 2-碘氧基苯磺酸鉴定为一种潜在的重要氧化剂,其还原分解产生 2-碘酰基苯磺酸的环状互变异构体(Koposov 等人,2006 年)。
功能化磺酰胺的合成:Alizadeh、Rostamnia 和 Esmaili(2007 年)展示了一种使用烷基异氰化物和二烷基乙炔二羧酸酯与 4-甲基苯磺酸一水合物合成功能化磺酰胺的方法(Alizadeh、Rostamnia 和 Esmaili,2007 年)。
染料中间体合成:韩喜(2011 年)描述了使用气态三氧化硫磺化法合成 3-N-乙基-4-甲基苯磺酸作为染料中间体的过程(韩喜,2011 年)。
晶体结构和质子电导率:Pisareva 等人(2010 年)研究了 2-羟基-4-甲基苯磺酸二水合物的晶体结构和质子电导率,发现单斜晶系和电导率为 S/cm at 298 K,随着湿度的增加而增加(Pisareva 等人,2010 年)。
作用机制
Target of Action
2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid They can donate a proton (H+) to a target molecule, initiating a reaction .
Mode of Action
The mode of action of 2-Methylbenzenesulfonic acid is primarily based on its acidic properties. As a strong acid, it can donate a proton to a target molecule, which can initiate a variety of chemical reactions. This proton donation can activate other molecules, making them more reactive and enabling further chemical transformations .
Biochemical Pathways
As a strong acid and potential catalyst, it can be involved in a variety of chemical reactions, including those in organic synthesis .
Result of Action
The molecular and cellular effects of 2-Methylbenzenesulfonic acid are not well-documented in the literature. As a strong acid, it can potentially cause chemical burns or irritation if it comes into contact with skin or mucous membranes. In a chemical reaction, it can act as a catalyst, speeding up the reaction and leading to the formation of the desired product .
Action Environment
The action of 2-Methylbenzenesulfonic acid can be influenced by various environmental factors. For example, the pH of the environment can affect its acidity and therefore its reactivity. Additionally, temperature and pressure can also influence the rate and direction of the reactions it catalyzes .
属性
IUPAC Name |
2-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLYYCQCTBFVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045035 | |
| Record name | 2-Methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenesulfonic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Methylbenzenesulfonic acid | |
CAS RN |
88-20-0 | |
| Record name | o-Toluenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZHF5BMF7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details



















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 2-Methylbenzenesulfonic acid derivatives in industrial chemistry?
A1: Derivatives of 2-Methylbenzenesulfonic acid, particularly those with substitutions at the 4-position (like 4-amino-2-methylbenzenesulfonic acid) are often used as intermediates in the production of dyes and pigments. For example, FD&C Red No. 40, a widely used food dye, utilizes 4-amino-2-methylbenzenesulfonic acid as a key starting material in its synthesis [, , ].
Q2: The research mentions a new UHPLC method for analyzing impurities in FD&C Red No. 40. Why is the analysis of these impurities, some of which are derived from 2-Methylbenzenesulfonic acid, important?
A2: Ensuring the purity of color additives like FD&C Red No. 40 is crucial for consumer safety. Impurities, even in trace amounts, can have unintended toxicological effects. Therefore, sensitive analytical techniques like UHPLC are vital for monitoring and quantifying these impurities, including those originating from intermediates like 2-Methylbenzenesulfonic acid derivatives [].
Q3: The research highlights the use of 4-amino-2-methylbenzenesulfonic acid in the synthesis of FD&C Red No. 40. Are there other reported reactions or applications of this specific derivative?
A3: Yes, beyond its role in dye synthesis, 4-amino-2-methylbenzenesulfonic acid has been investigated for its reactivity in hydrogen-isotope exchange reactions with tritiated water vapor []. This type of research contributes to understanding the reactivity of different functional groups within the molecule, which can be valuable for various applications, including potential development of analytical methods or exploration of novel reaction pathways.
Q4: The study emphasizes the importance of optimizing reaction conditions to maximize yield. Are there specific challenges associated with the synthesis of 2-Methylbenzenesulfonic acid derivatives that necessitate such optimization?
A4: While the provided research doesn't directly address the synthesis of 2-Methylbenzenesulfonic acid, it does showcase optimization strategies for a related sulfonation reaction using thionyl chloride []. Sulfonation reactions can be challenging to control, often leading to the formation of undesired isomers or byproducts. Factors like temperature, solvent choice, and reactant ratios play a crucial role in directing the reaction towards the desired product and achieving a high yield.
Q5: Considering the focus on analytical techniques in the provided research, are there specific analytical challenges associated with characterizing and quantifying 2-Methylbenzenesulfonic acid and its derivatives?
A5: While the research doesn't directly address this question, it's plausible that analyzing these compounds could pose challenges. For instance, the presence of similar structures and the potential for multiple ionic forms could complicate separation and detection. The development of a robust and validated analytical method like the UHPLC method described in [] highlights the importance of addressing such challenges to ensure accurate and reliable analysis of these compounds in complex matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







